molecular formula C11H9N3 B1304429 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile CAS No. 54153-51-4

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1304429
CAS No.: 54153-51-4
M. Wt: 183.21 g/mol
InChI Key: XYEJDFIDVKWWTR-UHFFFAOYSA-N
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Description

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C11H9N3 It is a member of the pyrrole family, characterized by a five-membered ring containing one nitrogen atom

Scientific Research Applications

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways. For example, it can interact with dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins such as BAX . It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . In normal cells, this compound can modulate cell proliferation and differentiation, highlighting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also interacts with transcription factors, leading to changes in gene expression . Additionally, this compound can form complexes with metal ions, which may influence its biological activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain concentration of this compound is required to achieve a therapeutic response without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic pathways highlights its potential impact on cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with ethyl cyanoacetate in the presence of a base can yield the desired pyrrole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the pyrrole ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-phenyl-1H-pyrrole-3-carboxamide
  • 2-amino-4-phenyl-1H-pyrrole-3-carboxylic acid
  • 2-amino-4-phenyl-1H-pyrrole-3-thiol

Uniqueness

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEJDFIDVKWWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377601
Record name 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54153-51-4
Record name 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.3 g of 2-amino-3-cyano-4-phenylpyrrole (compound a), readily obtained by condensation of 2-aminoacetophenone hydrochloride and malononitrile in the presence of an alkali, and 25.3 g of ethoxyethylidene diethyl malonate were dispersed in 300 ml of ethanol, and 22.0 ml of a solution of 28% sodium methylate in methanol was added to the resulting dispersion, followed by heating under reflux for 5 hours. Thereafter, the reaction mixture was allowed to cool, and ethyl acetate was added thereto. After washing with water, the organic solvent was concentrated to precipitate crystals, which were then collected by filtration to obtain 11.6 g of compound b. Subsequently, 50 ml of fine oxocol and 2.0 g of titanium isopropoxide (Ti(O--i--Pr)4) were added to the compound b, and the resulting mixture was heated for 6 hours at an oil-bath temperature of 130° C. to 140° C. After being allowed to cool, the reaction mixture was purified by silica gel chromatography (hexane/ethyl acetate=1/1) to obtain 14.7 g of coupler (III)-1 in the form of lemon yellow oily matter.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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